molecular formula C6H14OS B8545884 2-Methyl-5-sulfanylpentan-2-ol CAS No. 142569-67-3

2-Methyl-5-sulfanylpentan-2-ol

Cat. No.: B8545884
CAS No.: 142569-67-3
M. Wt: 134.24 g/mol
InChI Key: LAFMRXMLDULLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-sulfanylpentan-2-ol is a branched aliphatic alcohol featuring a sulfhydryl (-SH) group at the fifth carbon and a methyl substituent at the second carbon of the pentanol backbone. Its molecular formula is C₆H₁₄OS, with a molecular weight of 134.24 g/mol. However, its precise industrial uses are less documented compared to structurally related compounds .

Properties

CAS No.

142569-67-3

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-methyl-5-sulfanylpentan-2-ol

InChI

InChI=1S/C6H14OS/c1-6(2,7)4-3-5-8/h7-8H,3-5H2,1-2H3

InChI Key

LAFMRXMLDULLEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCS)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below highlights key structural and functional differences between 2-Methyl-5-sulfanylpentan-2-ol and analogous compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₆H₁₄OS 134.24 Alcohol (-OH), Thiol (-SH) Methyl (C2), Sulfanyl (C5)
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol C₁₅H₂₀OS₂ 280.45 Alcohol (-OH), Dithiolane Phenyl, Dithiolane, Methyl (C4)
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one C₁₅H₁₈OS₂ 278.43 Ketone (C=O), Dithiolane Phenyl, Dithiolane, Methyl (C4)
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol C₁₄H₂₆O 210.36 Alcohol (-OH) Cyclopentenyl, Trimethyl groups

Key Observations :

  • Functional Groups : The target compound’s thiol group distinguishes it from dithiolane-containing analogs (), which exhibit greater sulfur content and cyclic stability. The cyclopentenyl derivative () lacks sulfur but incorporates a complex bicyclic structure .
  • Molecular Weight: The target compound is significantly smaller than dithiolane derivatives (134.24 vs.

Reactivity and Stability

  • Thiol vs. Dithiolane : The -SH group in this compound confers high reactivity, including susceptibility to oxidation and nucleophilic substitution. In contrast, dithiolanes () are stabilized by their cyclic disulfide structure, reducing oxidative degradation .
  • Ketone vs. Alcohol : The ketone in 5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one () enhances electrophilicity at the carbonyl carbon, unlike the alcohol’s nucleophilic character in the target compound .

Research Findings

  • Synthetic Pathways : Dithiolane derivatives () are synthesized via addition reactions of dithi(ol)anylium salts to α,β-unsaturated carbonyls, a method distinct from the epoxide-based routes seen in .
  • Spectroscopic Data : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the purity of analogs, as demonstrated in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.